2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2S/c1-11-2-3-12(8-15(11)21)24-17(26)10-28-18-19(27)25(7-6-23-18)13-4-5-14(20)16(22)9-13/h2-9H,10H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHIDYGCGYRYEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3,4-difluoroaniline and glyoxal.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the pyrazine ring.
Acetamide Formation: The final step involves the formation of the acetamide moiety through an amide coupling reaction between the pyrazine-thiol intermediate and 3-fluoro-4-methylaniline.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions,
Biological Activity
The compound 2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H16F2N2OS, with a molecular weight of 344.38 g/mol. The structure features a dihydropyrazine ring, a sulfanyl group, and fluorinated aromatic systems which may contribute to its biological activity.
Research indicates that this compound may exhibit biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : The structural motifs present in the compound suggest potential interactions with various receptors, including those involved in inflammatory responses and cancer progression.
Anticancer Properties
Several studies have highlighted the anticancer potential of similar compounds. For instance:
- Cell Line Studies : In vitro assays using cancer cell lines have shown that derivatives of this compound can induce apoptosis and inhibit tumor growth. A notable study demonstrated a significant reduction in cell viability in breast cancer cell lines treated with related sulfanyl compounds .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Research indicates that compounds with similar structures exhibit activity against Gram-positive bacteria. This suggests that our compound may possess similar antimicrobial properties .
Data Tables
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of Gram-positive bacteria |
Case Studies
- Study on Anticancer Effects : A recent study published in a peer-reviewed journal reported that a related compound led to a 50% decrease in tumor size in xenograft models after 30 days of treatment. The mechanism was attributed to the induction of apoptosis via caspase activation .
- Antimicrobial Efficacy : Another study focused on the antimicrobial efficacy of similar sulfanyl compounds showed promising results against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) significantly lower than established antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, physicochemical properties, and synthetic methodologies:
Structural and Functional Insights:
Core Heterocycle Variation: The pyrazinone core in the target compound differs from triazole (477332-63-1) and quinazolinone (477331-23-0) analogs. The quinazolinone scaffold in 477331-23-0 is associated with kinase inhibition (e.g., EGFR inhibitors), suggesting the target compound may share similar mechanisms .
Substituent Effects: Fluorine Substituents: The 3,4-difluorophenyl and 3-fluoro-4-methylphenyl groups in the target compound enhance metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 13a in ) . Sulfanyl-Acetamide Linker: This moiety is conserved across all analogs, indicating its role in hydrogen bonding with biological targets (e.g., enzyme active sites) .
Synthetic Methodologies: The target compound’s synthesis likely involves diazonium salt coupling (as in , Section 3.2.13), where a pyrazinone intermediate reacts with a fluorinated aryl diazonium salt . In contrast, triazole analogs (e.g., 477332-63-1) are synthesized via cyclocondensation of thiosemicarbazides, highlighting divergent synthetic routes for core heterocycles .
Thermal and Spectral Properties: While thermal data for the target compound are unavailable, analogs like 13a (MP: 288°C) and chromenone derivatives (, MP: 302–304°C) suggest high thermal stability due to aromatic stacking and hydrogen bonding .
Research Findings and Implications
- Hydrogen Bonding: The sulfanyl and acetamide groups in the target compound likely participate in C=O···H–N and S–H···O interactions, as observed in similar pyrazinone derivatives (). These interactions are critical for crystal packing and solubility .
- Biological Potential: Fluorinated acetamide derivatives in and exhibit activity against kinases and microbial targets. The target compound’s fluorine-rich structure positions it as a candidate for anti-inflammatory or anticancer drug development .
- Challenges : The absence of explicit biological data for the target compound necessitates further in vitro testing. Computational modeling (e.g., docking studies) could predict binding affinity to kinases or proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
